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Compound of Interest

Compound Name: Isothiazol-4-ylboronic acid

Cat. No.: B1404951 Get Quote

Core Physicochemical Properties and Handling
Isothiazol-4-ylboronic acid is a solid, bench-stable reagent under standard laboratory

conditions, making it a convenient building block for synthetic campaigns.[1] Its fundamental

properties are summarized below.

Data Summary
Property Value Source(s)

CAS Number 1448859-47-9 [1][2]

Molecular Formula C₃H₄BNO₂S [2]

Molecular Weight 128.95 g/mol [2][3]

IUPAC Name (1,2-thiazol-4-yl)boronic acid [2]

Appearance Solid [1]

Topological Polar Surface Area 53.35 Å² [3]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 4 [3]

Rotatable Bonds 1 [3]

SMILES OB(O)C1=CSN=C1 [3]
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Stability, Storage, and Handling
As with many boronic acids, Isothiazol-4-ylboronic acid is susceptible to dehydration to form

its corresponding boroxine (a cyclic trimer anhydride). This process is typically reversible upon

exposure to water. For long-term viability, it is recommended to store the compound under inert

gas, sealed, and refrigerated (2-8°C).[4]

From a safety perspective, standard laboratory precautions should be observed. The

compound is classified as a potential irritant, and appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted

in a well-ventilated fume hood.[4]

Predicted pKa and Solubility Profile
Acidity (pKa): Specific experimental pKa data for Isothiazol-4-ylboronic acid is not widely

published. However, its acidity can be reliably predicted and understood by comparison to

well-studied analogs. Phenylboronic acid has a pKa of approximately 8.8 in aqueous

solution.[5] The isothiazole ring is an electron-deficient heterocycle, which imparts an

electron-withdrawing effect on the boronic acid moiety. This inductive effect is expected to

increase the Lewis acidity of the boron center, thereby lowering the pKa relative to

phenylboronic acid. Experimental determination of the pKa would typically be performed via

potentiometric or spectrophotometric titration, which are standard methods for such

compounds.[5]

Solubility: Based on studies of analogous compounds like phenylboronic acid, Isothiazol-4-
ylboronic acid is expected to be soluble in polar organic solvents such as methanol, DMSO,

DMF, and ethers like THF and dioxane.[6] Its solubility in water is likely to be low, a common

characteristic of small-molecule arylboronic acids.[6] Poor solubility in nonpolar hydrocarbon

solvents like hexanes or methylcyclohexane is also anticipated.[6] For reaction purposes,

particularly in Suzuki-Miyaura couplings, solvent systems are often mixtures (e.g.,

dioxane/water, toluene/ethanol/water) that can accommodate both the boronic acid and the

coupling partner.

Proposed Synthetic Route
While Isothiazol-4-ylboronic acid is commercially available, understanding its synthesis is

crucial for specialized applications or derivatization. A robust and common strategy for the
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synthesis of heteroaryl boronic acids involves a metal-halogen exchange followed by

borylation.

A plausible route would commence with 4-bromoisothiazole. This precursor would undergo a

lithium-halogen exchange at low temperature (-78 °C) using a strong organolithium base like n-

butyllithium. The resulting 4-lithioisothiazole intermediate is a potent nucleophile that is

immediately quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate

ester intermediate. A final aqueous acidic workup hydrolyzes the ester to yield the target

Isothiazol-4-ylboronic acid.
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Starting Material

Step 1: Lithiation

Step 2: Borylation

Step 3: Hydrolysis

4-Bromoisothiazole

1. n-BuLi, THF
2. -78 °C

4-Lithioisothiazole
(In situ intermediate)

1. B(O-iPr)₃
2. -78 °C to RT

Isothiazole-4-boronate Ester

Aqueous Acid (e.g., HCl)

Isothiazol-4-ylboronic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Isothiazol-4-ylboronic acid.
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Chemical Reactivity and Mechanistic Insights: The
Suzuki-Miyaura Coupling
The primary utility of Isothiazol-4-ylboronic acid lies in its function as a coupling partner in the

Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and

versatile methods for forming carbon-carbon bonds, enabling the straightforward synthesis of

biaryl and hetero-biaryl structures.[7]

The Catalytic Cycle
The mechanism is a well-established catalytic cycle involving three key steps:[8]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the

coupling partner (e.g., an aryl bromide, Ar-Br), forming a Pd(II) complex.

Transmetalation: The boronic acid must first be activated by a base (e.g., CO₃²⁻) to form a

more nucleophilic boronate species [B(OH)₃R]⁻.[9] This species then transfers the

isothiazole group to the Pd(II) center, displacing the halide and forming a new Pd(II)-

isothiazole complex. This is the crucial C-C bond forming precursor step.

Reductive Elimination: The two organic fragments (the aryl group and the isothiazole group)

are eliminated from the palladium center, forming the final coupled product. This step

regenerates the Pd(0) catalyst, allowing the cycle to continue.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol
This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling of

Isothiazol-4-ylboronic acid with a generic aryl bromide.

Objective: To synthesize 4-(Aryl)-isothiazole.

Materials:

Isothiazol-4-ylboronic acid (1.2 eq)
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Aryl Bromide (1.0 eq)

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

SPhos (4 mol%)

Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)

1,4-Dioxane (solvent)

Water (co-solvent)

Methodology:

Reactor Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask equipped with a

magnetic stir bar, add the Aryl Bromide (1.0 eq), Isothiazol-4-ylboronic acid (1.2 eq), and

K₃PO₄ (3.0 eq).

Causality: Using a slight excess of the boronic acid ensures complete consumption of the

potentially more valuable aryl halide. K₃PO₄ is an effective base for activating the boronic

acid without causing significant hydrolysis of sensitive functional groups.

Catalyst Pre-formation (Expertise Pillar): In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and

SPhos (0.04 eq) in a small amount of dioxane. Stir for 5-10 minutes. The solution may

change color, indicating catalyst formation. SPhos is a bulky, electron-rich phosphine ligand

that promotes efficient oxidative addition and reductive elimination, which is often crucial for

coupling with heteroaryl partners.

Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate the flask and

backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an

oxygen-free atmosphere.

Causality: The Pd(0) species is oxygen-sensitive. Rigorous exclusion of air is critical to

prevent catalyst deactivation and ensure high yields.

Solvent Addition & Execution: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1

ratio) via syringe. The reaction mixture is heated to 80-100 °C with vigorous stirring.
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Causality: The solvent mixture is chosen to solubilize both the organic substrates and the

inorganic base. Degassing the solvents (e.g., by sparging with argon) further protects the

catalyst.

Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 2-16

hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate

the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purification & Validation: Purify the crude product by flash column chromatography on silica

gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass

spectrometry (HRMS) to confirm its structure and purity.

Applications in Drug Discovery
The isothiazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to

engage in hydrogen bonding and other non-covalent interactions with biological targets. It is

present in drugs with a wide range of activities, including anticancer, antiviral, and anti-

inflammatory properties.[2][3][9]

Isothiazol-4-ylboronic acid is an ideal reagent for introducing this pharmacophore during lead

optimization campaigns. Its use in Suzuki couplings allows for the rapid generation of analog

libraries to explore structure-activity relationships (SAR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Isothiazol-4-ylboronic acid chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1404951#isothiazol-4-ylboronic-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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